molecular formula C17H15NO4S2 B2635657 Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-46-4

Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B2635657
CAS RN: 477847-46-4
M. Wt: 361.43
InChI Key: WOIWOKRYUYSTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C17H15NO4S2 and a molecular weight of 361.43 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of sulfonamide-based compounds, such as “Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate”, is a topic of active research . These compounds are often synthesized using a variety of techniques, including the reaction of sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide with derivatives of substituted N-alkyl acetyl indoxyl .


Molecular Structure Analysis

The molecular structure of “Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate” is characterized by a benzothiophene ring substituted with a methyl carboxylate group at the 2-position and a benzylsulfonyl amino group at the 5-position .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a related compound, has been studied, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Synthesis and Potential as Anticancer Agents

  • Novel thiophene and benzothiophene derivatives, including similar compounds to Methyl 5-[(Benzylsulfonyl)Amino]-1-Benzothiophene-2-Carboxylate, were synthesized and evaluated as anti-cancer agents. These compounds showed potent activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Anticancer Screening of Sulfonyl Derivatives

  • A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, closely related to the query compound, were synthesized for anticancer screening. One such compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited broad and potent cytotoxic activity against various human cancer cell lines (Pilyo et al., 2020).

Application in Peptide Synthesis

  • Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, similar in structure to the query compound, have been used in the synthesis of hindered tetrapeptides. This method includes efficient coupling and methylation steps, highlighting the potential use of similar compounds in peptide synthesis (Vedejs & Kongkittingam, 2000).

Potential as Antimicrobial and Anti-inflammatory Agents

  • Derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, structurally related to the query compound, have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited promising biological activity, indicating the potential of similar compounds in these fields (Narayana et al., 2006).

Future Directions

The future directions for research on “Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new methods for the synthesis of sulfonamide-based compounds is an active area of research .

properties

IUPAC Name

methyl 5-(benzylsulfonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-22-17(19)16-10-13-9-14(7-8-15(13)23-16)18-24(20,21)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWOKRYUYSTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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